molecular formula C19H23N3O5S B2493299 N-(3,4-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251578-14-9

N-(3,4-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2493299
CAS No.: 1251578-14-9
M. Wt: 405.47
InChI Key: NRKBWDBUHWFXGT-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H23N3O5S and its molecular weight is 405.47. The purity is usually 95%.
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Scientific Research Applications

Antifungal Applications

N-(3,4-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide and its derivatives have been identified as potent antifungal agents, showing significant activity against various fungi species such as Candida and Aspergillus. These compounds have been optimized to improve plasmatic stability while maintaining their antifungal properties. Promising results were observed in both in vitro and in vivo models, including a murine model of systemic Candida albicans infection, demonstrating their potential for addressing fungal infections (Bardiot et al., 2015).

Structural and Inclusion Properties

Research has delved into the structural aspects of amide-containing derivatives of this compound, revealing fascinating inclusion properties. Studies have shown that these compounds can form gels and crystalline salts under certain conditions, and they can also form host–guest complexes with certain compounds. These complexes exhibit enhanced fluorescence emission properties compared to the parent compounds, indicating potential applications in material science and sensing technologies (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial and Hemolytic Activity

Derivatives of this compound have demonstrated notable antimicrobial properties. They were particularly effective against selected microbial species, indicating their potential as antimicrobial agents. Moreover, some of these compounds exhibited low toxicity and promising hemolytic activity, suggesting their suitability for further biological screening and potential therapeutic applications (Gul et al., 2017).

Enzyme Inhibition Properties

N-substituted derivatives of acetamide bearing a piperidine moiety have been synthesized and evaluated for their inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds exhibited promising activity, with some demonstrating significant enzyme inhibition, highlighting their potential for therapeutic applications, especially in diseases where enzyme modulation is beneficial (Khalid et al., 2014).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-14-5-6-16(12-15(14)2)20-18(23)13-21-7-3-4-17(19(21)24)28(25,26)22-8-10-27-11-9-22/h3-7,12H,8-11,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKBWDBUHWFXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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